

Application Notes and Protocols: Gavage Administration of Promethazine Hydrochloride in Rodent Studies

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Compound of Interest

Compound Name: Promethazine

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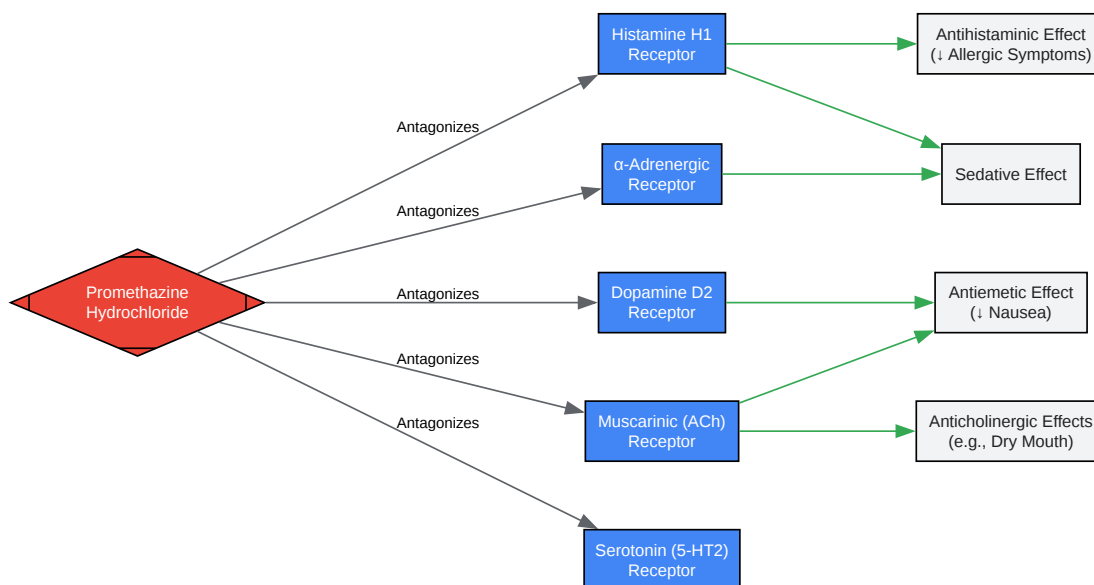
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Promethazine** hydrochloride is a first-generation antihistamine of the phenothiazine family, widely used for its sedative, antiemetic, and antihistaminic properties.[1] [2] Preclinical evaluation in animal models, particularly rats and mice, is crucial for determining its toxicological profile and therapeutic potential. Oral gavage is a standard and precise method for administering specific doses of substances directly into the gastrointestinal tract, making it a vital technique in such studies.[3] These application notes provide a comprehensive overview of the use of **promethazine** hydrochloride in rodent gavage studies, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action of Promethazine Hydrochloride

Promethazine hydrochloride exerts its effects through a multifaceted mechanism, acting as a competitive antagonist at several key receptors.[4] Its primary action is as a potent H1 histamine receptor antagonist, which accounts for its antihistaminic and sedative effects.[1][5] Additionally, it blocks postsynaptic dopaminergic D2 receptors in the brain, contributing to its antiemetic properties.[2][5] The drug also possesses significant anticholinergic (muscarinic

receptor antagonism) and alpha-adrenergic blocking effects.[1][4][5] This multi-receptor activity is responsible for both its therapeutic applications and its side-effect profile.



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Caption: Mechanism of action for **Promethazine** Hydrochloride.

Quantitative Data from Gavage Studies

The following tables summarize dosing and key outcomes from toxicology and carcinogenesis studies conducted by the National Toxicology Program (NTP), where **promethazine** hydrochloride was administered via gavage in distilled water.[6]

Table 1: 16-Day Gavage Study in F344/N Rats[6]

Sex	Dose Groups (mg/kg/day)	Administration Schedule	Key Observations
-----	----------------------------	----------------------------	------------------

| Male & Female | 0, 18.5, 55.5, 166.5, 500, 1500 | 5 days/week for 12 doses | Deaths occurred at ≥ 166.5 mg/kg. Decreased activity, labored breathing at ≥ 166.5 mg/kg. Dose-related increases in liver weights. |

Table 2: 16-Day Gavage Study in B6C3F1 Mice[\[6\]](#)

Sex	Dose Groups (mg/kg/day)	Administration Schedule	Key Observations
-----	----------------------------	----------------------------	------------------

| Male & Female | 0, 18.8, 37.5, 75, 150, 300 | 5 days/week for 12 doses | Deaths occurred in males at 300 mg/kg and females at ≥ 150 mg/kg. Decreased activity and tremors observed at ≥ 150 mg/kg. |

Table 3: 13-Week Gavage Study in F344/N Rats[\[7\]](#)

Sex	Dose Groups (mg/kg/day)	Administration Schedule	Key Observations
-----	----------------------------	----------------------------	------------------

| Male & Female | 0, 3.7, 11.1, 33.3, 100, 300 | 5 days/week for 13 weeks | No deaths reported. Decreased body weight gain in males at 300 mg/kg. Increased liver weights in both sexes at ≥ 33.3 mg/kg. |

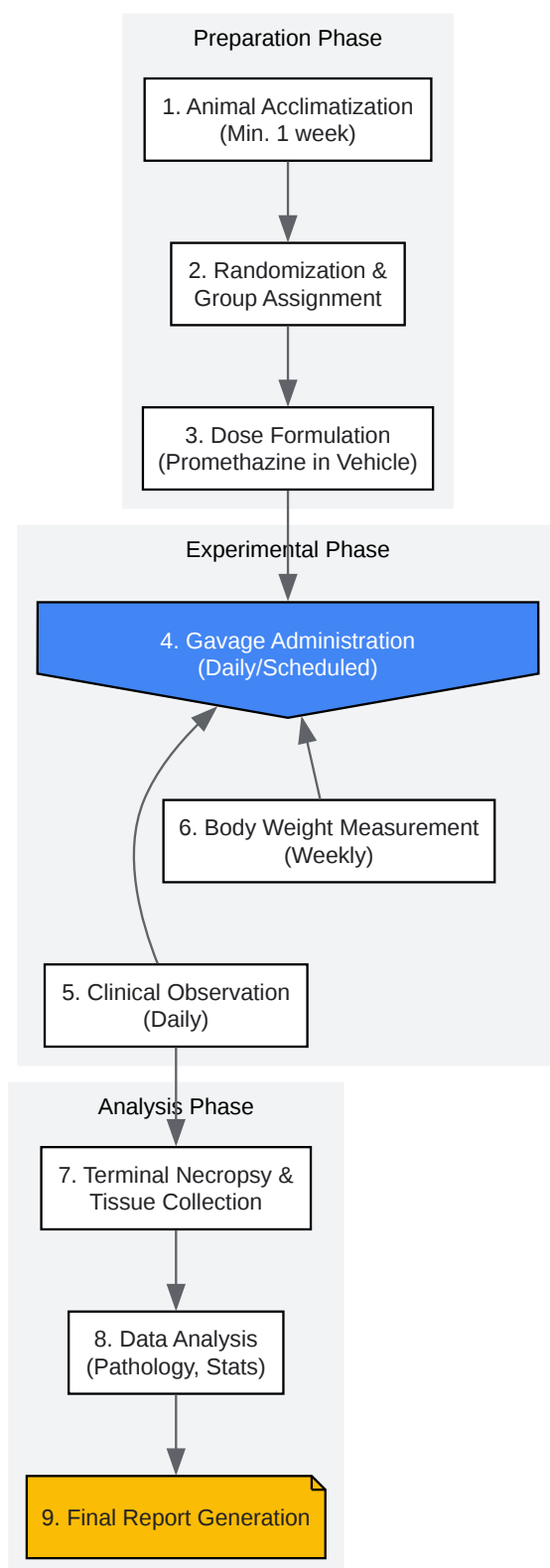
Table 4: 2-Year Gavage Study in F344/N Rats[\[8\]](#)

Sex	Dose Groups (mg/kg/day)	Administration Schedule	Key Observations
-----	----------------------------	----------------------------	------------------

| Male & Female | 0, 8.3, 16.6, 33.3 | 5 days/week for 103 weeks | No evidence of carcinogenic activity. Reduced mean body weights in high-dose groups compared to controls. |

Experimental Protocols

A typical toxicology or pharmacology study involving gavage administration follows a structured workflow.



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Caption: General workflow for a rodent gavage study.

Protocol 3.1: General Oral Gavage Procedure (Rat & Mouse)

This protocol is a generalized procedure and should be adapted based on specific institutional IACUC guidelines.[\[9\]](#)

Materials:

- **Promethazine** hydrochloride solution at the desired concentration.
- Vehicle control (e.g., distilled water).[\[6\]](#)
- Appropriately sized gavage needles:
 - Mice: 18-20 gauge, 1.5-inch flexible or curved tube with a rounded tip.[\[9\]](#)
 - Rats: 16-18 gauge, 2-3 inch flexible or curved tube with a rounded tip.[\[9\]](#)
- Syringes (1-3 mL).
- Animal scale.
- Permanent marker.

Procedure:

- **Animal Preparation:** Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[\[9\]](#)
- **Measure Tube Length:** Measure the gavage tube from the animal's mouth to the xiphoid process (the bottom of the sternum). Mark the tube to ensure it is not inserted too far, which could cause stomach perforation.[\[9\]](#)
- **Animal Restraint:**
 - Mouse: Scruff the mouse firmly to immobilize the head and prevent movement.
 - Rat: Hold the rat securely around the thoracic region, supporting the lower body.

- **Tube Insertion:** Gently extend the animal's head back to create a straight line through the neck and esophagus. Introduce the gavage tube into the diastema (gap between incisors and molars) and advance it gently along the upper palate towards the esophagus. The tube should pass smoothly without resistance.^[9]
 - **CRITICAL:** If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), the tube may be in the trachea. Withdraw immediately and retry.
- **Dose Administration:** Once the tube is correctly placed, slowly depress the syringe plunger to deliver the solution. Do not rotate the tube during administration.^[9]
- **Tube Removal:** Gently remove the tube along the same path of insertion.
- **Post-Procedure Monitoring:** Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or lethargy. Continue monitoring 12-24 hours post-dosing.^[9]

Protocol 3.2: Example Toxicology Study Design

This protocol is based on the NTP toxicology studies.^{[6][7]}

1. Test Article and Vehicle Preparation:

- Obtain **promethazine** hydrochloride (>99% pure).^[6]
- Prepare solutions in distilled water at the concentrations required for each dose group.^[6]
- Prepare a sufficient volume of the vehicle (distilled water) for the control group.
- Ensure solutions are properly mixed and stored.

2. Animal Acclimatization and Randomization:

- **Species/Strain:** F344/N rats or B6C3F1 mice.^[6]
- **Acclimatization:** Allow animals to acclimate to the facility for at least one week before the study begins.

- Randomization: Randomly assign animals to control and dose groups (e.g., 10 animals per sex per group).[7]

3. Dose Administration:

- Route: Oral gavage.
- Frequency: 5 days per week.[6]
- Duration: As required by the study (e.g., 16 days, 13 weeks, 2 years).[6]
- Procedure: Follow the General Oral Gavage Procedure (Protocol 3.1).

4. Clinical Observations and Measurements:

- Observe animals twice daily for signs of toxicity, morbidity, and mortality.
- Record detailed clinical findings, such as changes in activity, breathing, or presence of tremors.[6]
- Measure and record the body weight of each animal weekly.

5. Terminal Procedures:

- At the end of the study, perform a complete necropsy on all animals.
- Record any gross pathological findings.
- Collect and weigh key organs (e.g., liver).[6]
- Preserve tissues for histopathological examination.

6. Data Analysis:

- Analyze data on survival, clinical observations, body weights, and organ weights.
- Perform statistical analysis to compare dose groups with the control group.
- Correlate histopathological findings with dose levels.

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